3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
“3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is a compound with the molecular formula C13H9FO2S and a molecular weight of 248.27 . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a prop-2-enoic acid group and a 4-fluorophenyl group . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives in general are known to undergo a variety of reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds like 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen production, highlights the significance of fluorinated compounds in synthesizing anti-inflammatory drugs. The development of practical synthesis methods for such compounds is crucial for pharmaceutical manufacturing, offering a foundation for creating similar complex molecules (Yanan Qiu et al., 2009).
Biological Activity
Thiophene analogues, due to their structural resemblance to carcinogenic compounds, have been evaluated for potential carcinogenicity. This research underscores the importance of structural analysis in developing safer therapeutic agents and understanding the biological impact of heterocyclic compounds (J. Ashby et al., 1978).
Environmental Degradation and Analysis
Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include fluorinated compounds like the one , shed light on the environmental fate of these persistent pollutants. Understanding the degradation pathways and the role of microbial processes is key to assessing and mitigating the environmental impact of fluorinated organic compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmacological Applications
The study of fluorinated pyrimidines in cancer treatment reflects the broader relevance of fluorinated compounds in medicinal chemistry. Fluorine modification can significantly affect the biological activity of pharmaceuticals, offering insights into the design of more effective therapeutic agents (W. Gmeiner, 2020).
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets . For instance, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the production of melanin .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated thiophene derivatives are widely used in biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWHWCDDPEAK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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